N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
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Overview
Description
N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: is an organoboron compound characterized by its unique structure, which includes a pentyl group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a benzenesulfonamide moiety. This compound is of interest in various scientific research applications due to its potential utility in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the reaction of pentylbenzenesulfonamide with a boronic acid derivative under specific conditions. The reaction conditions may include the use of a catalyst, such as a palladium or nickel complex, and a suitable solvent, such as toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Reduced sulfonamides, amines.
Substitution Products: N-substituted sulfonamides, esters.
Scientific Research Applications
Chemistry: In chemistry, N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are valuable for forming carbon-carbon bonds.
Medicine: In medicinal chemistry, the compound may be explored for its therapeutic potential, including its use as a precursor for drug development or as a bioactive molecule in drug discovery.
Industry: Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical in enzyme active sites. This interaction can modulate enzyme activity and influence biological processes.
Comparison with Similar Compounds
N-Pentyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Properties
IUPAC Name |
N-pentyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO4S/c1-6-7-10-13-19-24(20,21)15-12-9-8-11-14(15)18-22-16(2,3)17(4,5)23-18/h8-9,11-12,19H,6-7,10,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUHDCRMZXCPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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